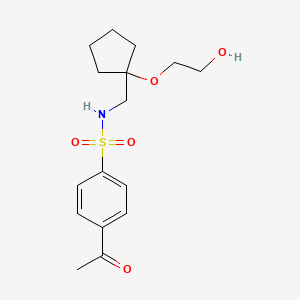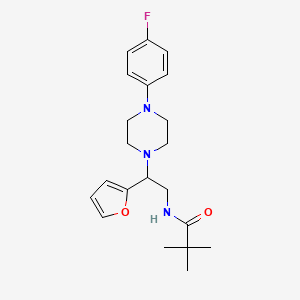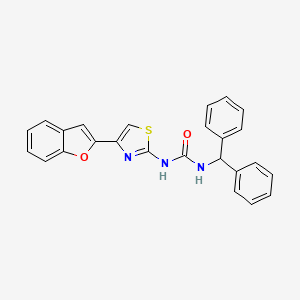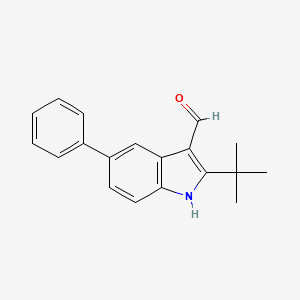![molecular formula C23H28N2O3 B2396380 N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide CAS No. 1797842-34-2](/img/structure/B2396380.png)
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through ring construction from different cyclic or acyclic precursors . The exact method would depend on the specific substituents and their positions.Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . This structure allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents and their positions. The pyrrolidine ring might undergo reactions such as functionalization .Wissenschaftliche Forschungsanwendungen
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide-004 has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders. For example, studies have shown that this compound-004 can improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders, respectively. This compound-004 has also been shown to have analgesic effects in animal models of chronic pain.
Wirkmechanismus
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide-004 acts as a positive allosteric modulator of the mGluR4 receptor. This receptor is involved in the regulation of neurotransmitter release and has been implicated in a variety of neurological and psychiatric disorders. By binding to the mGluR4 receptor, this compound-004 enhances the activity of the receptor and can lead to a reduction in symptoms associated with these disorders.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and anxiety-like behavior, this compound-004 has been shown to have other biochemical and physiological effects. For example, this compound-004 can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in a variety of neurological and psychiatric disorders. This compound-004 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide-004 is that it has been shown to have good pharmacokinetic properties, meaning that it is well-absorbed and distributed throughout the body. This makes it a good candidate for further development as a therapeutic agent. However, one limitation of this compound-004 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are many future directions for research on N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide-004. One area of interest is the potential use of this compound-004 in the treatment of neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Another area of interest is the development of more potent and selective PAMs of the mGluR4 receptor. Finally, there is interest in understanding the molecular mechanisms underlying the effects of this compound-004 on neurotransmitter release and inflammation, which may lead to the development of new therapeutic targets for these disorders.
Conclusion:
In conclusion, this compound-004 is a novel compound that has shown promise in a variety of neurological and psychiatric disorders. Its mechanism of action as a PAM of the mGluR4 receptor makes it an attractive candidate for further development as a therapeutic agent. While there are still many questions to be answered about the safety and efficacy of this compound-004, its potential for treating these disorders makes it an exciting area of research.
Synthesemethoden
The synthesis of N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide-004 involves the reaction of 4-phenyloxane-4-carboxylic acid with 3-methoxypyrrolidine and 4-(bromomethyl)phenyl isocyanate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-11-14-25(17-21)20-9-7-19(8-10-20)24-22(26)23(12-15-28-16-13-23)18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWGJAEPJBWLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2396299.png)
![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)
![3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2396304.png)





![4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2396314.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2396316.png)

![N-(4-ethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2396318.png)
